molecular formula C10H6ClF3N2O B1452877 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline CAS No. 338739-38-1

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Cat. No.: B1452877
CAS No.: 338739-38-1
M. Wt: 262.61 g/mol
InChI Key: FANUSBJPMOUXNT-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde oxidase (AOX), which can metabolize the compound to produce quinazolinone . This interaction is significant as it can lead to nephrotoxicity, highlighting the importance of understanding its biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinazoline derivatives, including this compound, can impact tumor biology by promoting abnormal cell growth . This growth can spread to adjacent structures and other parts of the organism, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with aldehyde oxidase (AOX) results in the production of quinazolinone, which can cause nephrotoxicity . This binding interaction is crucial for understanding the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. While specific data on its long-term effects on cellular function are limited, it is known that the compound can be stored at 4°C to maintain its stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be less effective. Understanding the threshold effects and the compound’s toxicity at high doses is crucial for its safe application in research and potential therapeutic uses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde oxidase (AOX), which metabolizes the compound to produce quinazolinone . This interaction can affect metabolic flux and metabolite levels, making it essential to study its metabolic pathways in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that affect its localization and accumulation. Understanding these interactions is crucial for determining its efficacy and potential side effects .

Properties

IUPAC Name

4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-7-6(4-5)8(11)16-9(15-7)10(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANUSBJPMOUXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.